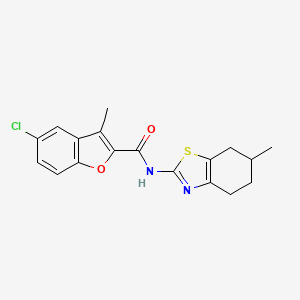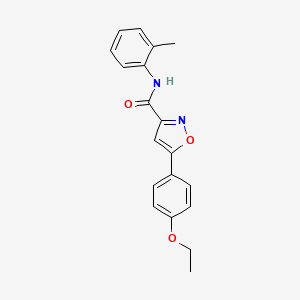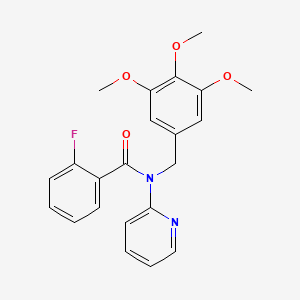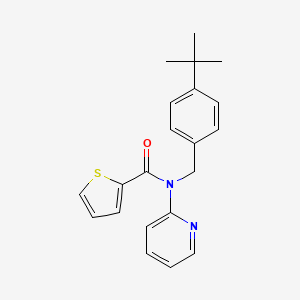![molecular formula C21H25ClN2O4S B11345831 1-[(3-chlorobenzyl)sulfonyl]-N-(2-ethoxyphenyl)piperidine-4-carboxamide](/img/structure/B11345831.png)
1-[(3-chlorobenzyl)sulfonyl]-N-(2-ethoxyphenyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-氯苄基)磺酰基]-N-(2-乙氧基苯基)哌啶-4-甲酰胺是一种复杂的有机化合物,其结构特点是哌啶环上连接着一个磺酰基和一个乙氧基苯基。
准备方法
合成路线和反应条件: 1-[(3-氯苄基)磺酰基]-N-(2-乙氧基苯基)哌啶-4-甲酰胺的合成通常需要多个步骤。一种常见的路线包括哌啶衍生物的磺酰化,然后引入乙氧基苯基。反应条件通常需要使用强酸或强碱,并且该过程可能需要在回流条件下加热以确保反应完全进行。
工业生产方法: 该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流反应器和自动化系统可以提高生产过程的效率和产量。此外,还采用重结晶或色谱等纯化步骤以获得高纯度的目标产物。
化学反应分析
反应类型: 1-[(3-氯苄基)磺酰基]-N-(2-乙氧基苯基)哌啶-4-甲酰胺可以进行多种化学反应,包括:
氧化: 该化合物可以使用强氧化剂氧化,生成亚砜或砜。
还原: 还原反应可以将磺酰基转化为硫醚。
取代: 亲核取代反应可以在哌啶环或苄基位置发生。
常用试剂和条件:
氧化: 常用的试剂包括过氧化氢或间氯过氧苯甲酸 (m-CPBA)。
还原: 采用的还原剂包括氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4)。
取代: 亲核取代条件可能包括使用氢氧化钠 (NaOH) 或碳酸钾 (K2CO3) 等碱。
主要形成的产物:
氧化: 生成亚砜或砜。
还原: 生成硫醚。
取代: 根据所用亲核试剂的不同,会形成各种取代衍生物。
科学研究应用
1-[(3-氯苄基)磺酰基]-N-(2-乙氧基苯基)哌啶-4-甲酰胺在科学研究中有几个应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医学: 由于其独特的化学结构,被探索为潜在的治疗剂。
工业: 用于开发具有特定性能的新材料。
作用机制
1-[(3-氯苄基)磺酰基]-N-(2-乙氧基苯基)哌啶-4-甲酰胺的作用机制与其与特定分子靶标的相互作用有关。磺酰基可以与蛋白质或酶形成强相互作用,可能抑制其活性。乙氧基苯基可以增强化合物穿透细胞膜的能力,从而提高其功效。
类似化合物:
1-[(3-氯苄基)磺酰基]吡咯烷: 类似的结构,但具有吡咯烷环而不是哌啶环。
1-[(3-氯苄基)磺酰基]哌啶: 缺乏乙氧基苯基,结构相对简单。
独特性: 1-[(3-氯苄基)磺酰基]-N-(2-乙氧基苯基)哌啶-4-甲酰胺的独特性在于同时存在磺酰基和乙氧基苯基,这使其具有独特的化学和生物学性质。
相似化合物的比较
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
1-[(3-BROMOPHENYL)METHANESULFONYL]-N-(2-ETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE: Similar structure but with a bromine atom instead of chlorine.
1-[(3-FLUOROPHENYL)METHANESULFONYL]-N-(2-ETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE: Similar structure but with a fluorine atom instead of chlorine.
1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(2-ETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE:
属性
分子式 |
C21H25ClN2O4S |
|---|---|
分子量 |
437.0 g/mol |
IUPAC 名称 |
1-[(3-chlorophenyl)methylsulfonyl]-N-(2-ethoxyphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H25ClN2O4S/c1-2-28-20-9-4-3-8-19(20)23-21(25)17-10-12-24(13-11-17)29(26,27)15-16-6-5-7-18(22)14-16/h3-9,14,17H,2,10-13,15H2,1H3,(H,23,25) |
InChI 键 |
ZBWUBZDAHBUUDM-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11345754.png)
![2-(2-fluorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11345764.png)


![5-(3-fluoro-4-methylphenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11345778.png)
![N-(2,5-dimethoxyphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11345779.png)

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-fluorophenyl)piperidine-4-carboxamide](/img/structure/B11345791.png)
![N-(5-chloro-2-methoxyphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11345794.png)


![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11345812.png)
![2-(2-fluorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B11345815.png)
![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3-chloro-4-methoxybenzamide](/img/structure/B11345821.png)
